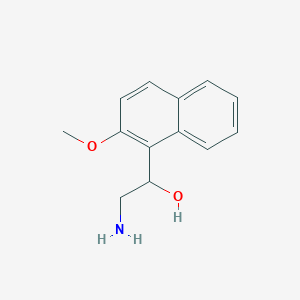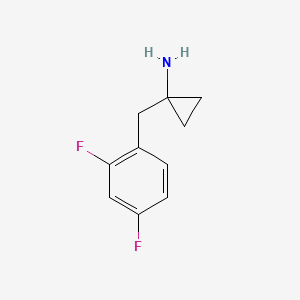![molecular formula C13H22BF3KNO2 B15324686 Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide is a complex organoboron compound It is characterized by the presence of a trifluoroborate group, a bicyclo[222]octane structure, and a tert-butoxycarbonyl (Boc) protected amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc-Protected Amine: The amine group is introduced and subsequently protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Oxidation and Reduction: The bicyclo[2.2.2]octane core can be subjected to oxidation and reduction reactions to modify its structure.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the bicyclo[2.2.2]octane core.
Reduction Products: Reduced derivatives of the bicyclo[2.2.2]octane core.
Hydrolysis Products: Free amine after removal of the Boc protecting group.
Applications De Recherche Scientifique
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Can be used as a ligand or catalyst in various chemical reactions.
Material Science:
Mécanisme D'action
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide depends on its application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group.
Potassium (4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group but with a piperidine ring instead of a bicyclo[2.2.2]octane core.
Uniqueness
The uniqueness of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide lies in its bicyclo[222]octane core, which imparts distinct steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C13H22BF3KNO2 |
|---|---|
Poids moléculaire |
331.23 g/mol |
Nom IUPAC |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]boranuide |
InChI |
InChI=1S/C13H22BF3NO2.K/c1-11(2,3)20-10(19)18-13-7-4-12(5-8-13,6-9-13)14(15,16)17;/h4-9H2,1-3H3,(H,18,19);/q-1;+1 |
Clé InChI |
FFIRNRGUWWNMDO-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CCC(CC1)(CC2)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















